molecular formula C7H3F3O3 B3114908 3,4,5-Trifluoro-2-hydroxybenzoic acid CAS No. 205533-30-8

3,4,5-Trifluoro-2-hydroxybenzoic acid

Cat. No.: B3114908
CAS No.: 205533-30-8
M. Wt: 192.09 g/mol
InChI Key: OULDSJUFYGMOJG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Chemical Synthesis

Fluorinated benzoic acid derivatives are a class of compounds that have garnered significant attention in modern chemical research and development. The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, leading to a wide range of applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comnih.gov

In advanced chemical synthesis, fluorinated benzoic acids serve as versatile building blocks. They are key intermediates in the production of a variety of more complex molecules, including potent herbicides and pesticides. nbinno.com The presence of fluorine can also be leveraged in the design of advanced polymers, liquid crystals, and other specialized materials with unique electronic and thermal properties. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULDSJUFYGMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3,4,5 Trifluoro 2 Hydroxybenzoic Acid and Its Precursors

Advanced Synthetic Routes to 3,4,5-Trifluoro-2-hydroxybenzoic Acid

Regioselective Functionalization Strategies

Selective Fluorination and Hydroxylation of Benzoic Acid Precursors

One fundamental approach involves the stepwise introduction of fluorine and hydroxyl groups onto a benzoic acid backbone. This strategy relies on the directing effects of the existing substituents to guide the position of the incoming groups. The process can be challenging due to the high reactivity of fluorinating agents and the need for precise control to achieve the desired polysubstituted pattern. numberanalytics.com

Palladium-catalyzed reactions, for instance, have been utilized for the regioselective C-H bond fluorination of various aromatic compounds. rsc.org The use of specific directing groups can guide the fluorinating agent to the desired position on the benzoic acid ring. Following fluorination, a subsequent hydroxylation step can be performed. Methods for introducing a hydroxyl group onto an aromatic ring include amino hydrolysis of an aryl amine via a diazonium salt intermediate. researchgate.net The challenge lies in performing these transformations selectively on a molecule that is progressively more electron-deficient with the addition of each fluorine atom.

Table 1: Key Transformations in Precursor Functionalization

Transformation Reagents & Conditions Purpose
Electrophilic Fluorination N-Fluorobenzenesulfonimide (NFSI), Pd(OAc)₂/TFA Regioselective introduction of fluorine atoms. rsc.org

| Diazotization & Hydrolysis | 1. NaNO₂, H₂SO₄; 2. H₂O, heat | Conversion of an amino group to a hydroxyl group. researchgate.net |

Organometallic Approaches to Regioexhaustive Functionalization of Fluorophenols

Organometallic chemistry offers a powerful toolkit for the synthesis of highly substituted aromatics. wiley.com Starting with fluorophenols, organometallic intermediates can be generated to introduce the remaining functional groups with high regiocontrol. rsc.org

One common technique is directed ortho-metalation, where a lithium base (like sec-butyllithium) deprotonates the position ortho to the hydroxyl group (or a protected version thereof). researchgate.net This generates a highly reactive organolithium species. This intermediate can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice), to install the carboxylic acid group. This process, known as carboxylation, is a standard method for forming benzoic acids from aryl organometallics. The strategic use of protecting groups for the phenol (B47542) and sequential metalation-functionalization steps can allow for the exhaustive functionalization of the aromatic ring.

Table 2: Organometallic Functionalization Steps

Step Reagents Intermediate Formed Purpose
Metalation sec-Butyllithium in THF, -75°C Aryllithium species Creates a nucleophilic carbon for subsequent reaction. researchgate.net

| Carboxylation | 1. Dry Ice (CO₂); 2. HCl | Benzoic acid derivative | Introduction of the carboxylic acid group. researchgate.net |

Decarboxylation of Substituted Phthalic Acids (e.g., 3,5,6-Trifluoro-4-hydroxyphthalic acid)

A prominent and effective route to substituted benzoic acids is the decarboxylation of phthalic acids (benzene-1,2-dicarboxylic acids). nih.govasm.org This reaction involves the removal of one of the two carboxyl groups. For the synthesis of this compound (also known as 2,4,5-trifluoro-3-hydroxybenzoic acid), a key precursor is 3,5,6-Trifluoro-4-hydroxyphthalic acid. google.com

The decarboxylation can be achieved by heating the substituted phthalic acid in water under pressure in a sealed vessel. For example, heating 3,5,6-trifluoro-4-hydroxyphthalic acid in water at 140°C under a nitrogen atmosphere can yield the desired product. google.com This method is advantageous as the precursor can be synthesized from more readily available starting materials. A related process involves the hydrolysis and subsequent decarboxylation of tetrafluorophthalimide (B2386555) derivatives. Reacting an N-substituted tetrafluorophthalimide with a base like sodium hydroxide (B78521) leads to a mixture of salts which, upon acidification and heating, undergo decarboxylation to form the target hydroxytrifluorobenzoic acid. google.com

Optimization of Reaction Conditions and Process Parameters

The success of synthesizing this compound hinges on the meticulous control of reaction conditions. Optimization of parameters such as temperature, stoichiometry, and atmosphere is crucial for maximizing yield and minimizing the formation of unwanted byproducts.

Temperature Control and Anhydrous Conditions in Fluorination

Fluorination reactions are often highly exothermic and can be difficult to control. stackexchange.com Precise temperature management is essential to prevent side reactions and ensure selectivity. mdpi.com Many fluorinating agents are sensitive to moisture and can be hydrolyzed, which not only consumes the reagent but can also generate corrosive byproducts like hydrogen fluoride (B91410). mt.com Therefore, carrying out these reactions under anhydrous (dry) conditions is critical. rsc.org The use of dried solvents and glassware, along with the careful handling of reagents, is standard practice to prevent the decomposition of both the fluorinating agent and any moisture-sensitive intermediates. rsc.org

Stoichiometric Ratios of Reactants

The ratio of the substrate to the fluorinating agent must be carefully controlled to achieve the desired degree of fluorination. Using an insufficient amount of the fluorinating agent may lead to incomplete reaction and a mixture of partially fluorinated products. Conversely, an excess of the reagent could result in over-fluorination or other side reactions. The optimal stoichiometric ratio is typically determined through empirical studies to find the balance that provides the highest yield of the target trifluorinated compound while minimizing impurities. researchgate.net In palladium-catalyzed fluorinations, for example, initial optimizations often involve adjusting the equivalents of the fluorine source to avoid issues like difluorination. rsc.org

Application of Inert Atmosphere to Minimize Side Reactions

Many of the reagents and intermediates involved in these synthetic pathways, particularly organometallic compounds, are highly reactive towards oxygen and moisture in the air. To prevent their degradation and the formation of undesired side products (e.g., phenols from the oxidation of organolithium reagents), reactions are typically conducted under an inert atmosphere. echemi.com This is achieved by replacing the air in the reaction vessel with an unreactive gas, such as nitrogen or argon. rsc.org This practice is essential for ensuring the stability of reactive species and allowing the desired chemical transformations to proceed cleanly and efficiently. stackexchange.com

Recrystallization Protocols Utilizing Polar Solvents

Recrystallization is a fundamental and highly effective technique for purifying solid crystalline compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, which possesses both hydrogen-bond donor (-OH, -COOH) and acceptor (F, C=O) groups, polar solvents are particularly effective.

The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. The polarity of the solvent can significantly influence the crystallization process and even the resulting crystal form (polymorph). researchgate.netrsc.org Solvents having a strong interaction with the carboxylic acid group, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), have been shown to influence the nucleation of specific polymorphs in related compounds. rsc.org

A general protocol involves dissolving the crude acid in a minimum amount of a suitable hot polar solvent. If colored impurities are present, a small amount of decolorizing charcoal can be added. The hot solution is then filtered to remove insoluble impurities and the charcoal. The clear filtrate is allowed to cool slowly and undisturbed, promoting the formation of pure, well-defined crystals. The purified crystals are then collected by filtration and dried.

The following table lists potential polar solvents for the recrystallization of hydroxybenzoic acids.

Table 3: Potential Polar Solvents for Recrystallization

Solvent Boiling Point (°C) Key Characteristics
Water 100 Highly polar, protic; good for compounds with multiple hydrogen-bonding groups.
Ethanol 78 Polar, protic; often used in combination with water to fine-tune solvent power.
Ethyl Acetate 77 Moderately polar, aprotic; good general-purpose solvent.
Acetone 56 Polar, aprotic; highly volatile.
Acetonitrile 82 Polar, aprotic; often used in both chromatography and crystallization. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3,4,5 Trifluoro 2 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of specific nuclei, such as fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydroxyl and Aromatic Proton Assignments

The ¹H NMR spectrum of 3,4,5-Trifluoro-2-hydroxybenzoic acid is expected to be relatively simple, showing distinct signals for the carboxylic acid proton, the hydroxyl proton, and the lone aromatic proton. The electron-withdrawing effects of the three fluorine atoms and the hydroxyl and carboxylic acid groups will significantly influence the chemical shifts of these protons, causing them to appear at lower fields (higher ppm values).

The carboxylic acid proton is anticipated to be the most deshielded, appearing as a broad singlet in the region of 10-13 ppm. The phenolic hydroxyl proton is also expected to be a singlet, typically found between 5 and 8 ppm, with its exact position being concentration and solvent dependent. The single aromatic proton at the 6-position will likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0Broad SingletN/A
-OH5.0 - 8.0SingletN/A
Ar-H (at C6)7.0 - 7.5Multiplet3JH-F, 4JH-F

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Positional Confirmation of Fluorine Atoms

¹⁹F NMR spectroscopy is a powerful tool for confirming the positions of fluorine atoms on the aromatic ring, as the chemical shifts are highly sensitive to the electronic environment. huji.ac.il For this compound, three distinct signals are expected, one for each fluorine atom.

The fluorine at the 5-position, being para to the hydroxyl group and meta to the carboxylic acid, will have a different chemical environment compared to the fluorines at the 3 and 4-positions. The fluorine at C-3 will be influenced by the adjacent carboxylic acid and the fluorine at C-4, while the C-4 fluorine will be flanked by two other fluorine atoms. These differing environments will result in unique chemical shifts for each fluorine atom, and the coupling patterns between them (ortho, meta, and para F-F coupling) will provide definitive evidence for their relative positions.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (at C3)-130 to -140Doublet of doublets3JF3-F4, 4JF3-F5
F (at C4)-150 to -160Doublet of doublets3JF4-F3, 3JF4-F5
F (at C5)-140 to -150Doublet of doublets3JF5-F4, 4JF5-F3

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Carboxylic Acid Vibrations (C=O Stretch)

The carboxylic acid functional group gives rise to a very strong and sharp absorption band corresponding to the C=O stretching vibration. For aromatic carboxylic acids, this peak typically appears in the region of 1710-1680 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to shift this absorption to a slightly higher frequency.

Detection of Hydroxyl Group Vibrations (O-H Stretch)

The hydroxyl group of the carboxylic acid exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding. The phenolic O-H stretch is also expected in this region, often appearing as a sharper peak superimposed on the broad carboxylic acid O-H band, typically around 3550-3200 cm⁻¹.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500Broad, Strong
Phenolic Hydroxyl (-OH)O-H Stretch3550 - 3200Sharp, Medium
Carboxylic Acid (-COOH)C=O Stretch1710 - 1680Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
C-FC-F Stretch1300 - 1100Strong

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₇H₃F₃O₃), the molecular weight is 192.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (-CO, M-28) from the carboxyl group. The presence of the fluorine and hydroxyl substituents on the aromatic ring will also influence the fragmentation pattern, potentially leading to characteristic losses of HF or other fluorine-containing fragments.

m/z ValuePredicted FragmentFragmentation Pathway
192[C₇H₃F₃O₃]⁺ (Molecular Ion)Parent Molecule
175[C₇H₂F₃O₂]⁺Loss of -OH
147[C₆H₂F₃O]⁺Loss of -COOH
164[C₆H₃F₃O₂]⁺Loss of -CO

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a compound's molecular weight, which serves as a primary confirmation of its elemental composition. For this compound, with the molecular formula C₇H₃F₃O₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Fluorine: 18.998403, Oxygen: 15.994915).

Table 1: Theoretical Molecular Weight Calculation for C₇H₃F₃O₃

Element Count Atomic Mass (amu) Total Mass (amu)
Carbon 7 12.000000 84.000000
Hydrogen 3 1.007825 3.023475
Fluorine 3 18.998403 56.995209
Oxygen 3 15.994915 47.984745

| Total | | | 192.003429 |

Note: The calculated exact mass is approximately 192.0034 g/mol . Experimental values from HRMS provide the definitive validation.

X-ray Crystallography for Definitive Molecular Geometry and Crystal Structure Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of analogous fluorinated and hydroxy-substituted benzoic acids allows for a detailed prediction of its structural characteristics.

The presence of a hydroxyl group at the 2-position, immediately adjacent to the carboxylic acid, is a critical structural feature of this compound. This arrangement strongly favors the formation of a robust intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group. rqmplus.com This interaction forms a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties. In similar structures, like 3,4-Difluoro-2-hydroxybenzoic acid, this type of intramolecular O—H⋯O hydrogen bond is a defining characteristic. ossila.com This internal bonding reduces the availability of these groups for intermolecular interactions. rqmplus.com

In the solid state, molecules of fluorinated benzoic acids assemble into complex supramolecular structures governed by a variety of intermolecular forces. For this compound, several key interactions are anticipated:

Carboxylic Acid Dimers: While the strong intramolecular hydrogen bond is present, the remaining hydrogen on the carboxylic acid is available to form intermolecular O—H⋯O hydrogen bonds with a neighboring molecule, creating the classic centrosymmetric R₂²(8) ring motif commonly seen in carboxylic acids. ossila.com

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can facilitate π-π stacking interactions between parallel rings of adjacent molecules, further stabilizing the crystal lattice. ossila.com

These combined interactions lead to the formation of a stable, three-dimensional crystalline architecture.

The planarity of the molecule is a key aspect of its conformation. The dihedral angle between the plane of the benzene (B151609) ring and the carboxylic acid group is an important parameter. In related structures, such as 3-Chloro-2,4,5-trifluorobenzoic acid, this angle is relatively small (6.8°), indicating a nearly planar conformation. ossila.com The formation of the strong intramolecular hydrogen bond in this compound would further enforce this planarity, locking the carboxylic acid group in the plane of the aromatic ring to maximize the stability of the six-membered hydrogen-bonded ring.

Complementary Spectroscopic and Analytical Techniques for Structural Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. wikipedia.org This quantitative analysis serves to verify the empirical formula of a newly synthesized compound. For this compound (C₇H₃F₃O₃), the theoretical elemental composition can be calculated from its molecular weight (192.09 g/mol ).

Experimental data from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the purity and elemental composition of the sample.

Table 2: Theoretical Elemental Composition of this compound

Element Formula Molar Mass ( g/mol ) Percentage (%)
Carbon C₇ 84.077 43.77
Hydrogen H₃ 3.024 1.57
Fluorine F₃ 56.995 29.67
Oxygen O₃ 47.998 24.99

| Total | C₇H₃F₃O₃ | 192.094 | 100.00 |

Far-IR Spectroscopy

Far-Infrared (Far-IR) spectroscopy investigates the low-frequency region of the electromagnetic spectrum, typically from 400 cm⁻¹ down to 10 cm⁻¹. This region provides insight into low-energy vibrational modes, such as torsional motions of molecular subgroups, lattice vibrations in crystalline solids, and intermolecular interactions, most notably hydrogen bonding.

For this compound, the Far-IR spectrum is expected to be characterized by several key features. The presence of the carboxylic acid and hydroxyl groups facilitates strong intermolecular hydrogen bonding, which gives rise to distinct low-frequency bands. The dimeric structure formed by the carboxylic acid groups, a common motif in the solid state, would exhibit characteristic intermolecular stretching and bending vibrations. Furthermore, the C-F bonds and the substituted benzene ring contribute to a complex pattern of out-of-plane bending and torsional modes in this region.

Table 1: Expected Far-IR Vibrational Modes for this compound

Frequency Range (cm⁻¹)Assignment
250 - 400C-C-C out-of-plane bending, C-F bending modes
150 - 250Torsional modes of the carboxylic acid group
50 - 150Intermolecular hydrogen bond vibrations, lattice modes

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful complementary technique to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. psu.edu Generally, symmetric vibrations and non-polar bonds produce strong signals in Raman spectra, whereas asymmetrical vibrations and polar bonds are more prominent in IR spectra. soton.ac.uk The use of near-infrared (NIR) lasers in FT-Raman significantly reduces the fluorescence that can obscure spectra when using visible lasers. psu.edu

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode of the substituted benzene ring typically gives a strong, sharp peak. Other significant bands would arise from the symmetric stretching of the C-F bonds and the stretching vibration of the C=O bond within the carboxylic acid dimer. Studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have utilized FT-Raman spectroscopy to assign vibrational frequencies with high accuracy, supporting the interpretation of the spectrum for the title compound. nih.gov

Table 2: Expected FT-Raman Active Modes for this compound

Frequency Range (cm⁻¹)Assignment
1650 - 1700C=O symmetric stretch of the carboxylic acid dimer
1580 - 1620Aromatic C=C stretching modes
1000 - 1200C-F symmetric stretching modes
700 - 850Aromatic ring breathing mode
600 - 750In-plane deformation of the carboxylic acid group

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the carboxylic acid.

The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents. The hydroxyl (-OH) and carboxylic acid (-COOH) groups act as auxochromes, modifying the absorption maxima (λ_max). The highly electronegative fluorine atoms also influence the electronic transitions, typically causing a bathochromic (red) or hypsochromic (blue) shift depending on their position. Spectroscopic studies of related compounds like p-hydroxybenzoic acid and its derivatives show strong absorption bands in the 200-400 nm range, which can be used to predict the behavior of this compound. nist.gov The exact λ_max values are sensitive to the solvent and its pH, which can alter the ionization state of the acidic and phenolic protons. nist.govsielc.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

Wavelength Range (nm)Electronic TransitionAssociated Chromophore
200 - 230π→πBenzene Ring (E2-band)
240 - 290π→πBenzene Ring (B-band)
290 - 320n→π*Carbonyl Group (C=O)

Chemical Reactivity and Advanced Transformation Studies Involving 3,4,5 Trifluoro 2 Hydroxybenzoic Acid

Functional Group Transformations

The reactivity of 3,4,5-Trifluoro-2-hydroxybenzoic acid is dominated by its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group. These sites allow for a range of transformations, enabling the synthesis of diverse derivatives.

Esterification is a fundamental reaction for carboxylic acids, and this compound readily undergoes this transformation to form ester derivatives. iajpr.com The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

A notable pathway for creating ester derivatives involves the modification of the hydroxyl group prior to or concurrently with esterification. For instance, the synthesis of compounds like Methyl 3-methoxy-2,4,5-trifluorobenzoate involves methylation of the hydroxyl group to a methoxy (B1213986) group. google.com This transformation is significant as intermediates like 3-methoxy-2,4,5-trifluorobenzoic acid are precursors for certain quinolone antibiotics. google.commyskinrecipes.com The synthesis can start from precursors like tetrafluorophthalimide (B2386555), which undergoes hydrolysis, decarboxylation, and methylation to yield the target methoxy-substituted benzoic acid. google.com

Direct esterification of the hydroxyl-containing acid is also achievable. One documented method involves reacting 3-hydroxy-2,4,5-trifluorobenzoic acid with a dialkyl carbonate at elevated temperatures (80 to 200 °C), sometimes with a catalyst, to produce the corresponding alkyl 3-hydroxy-2,4,5-trifluorobenzoate. google.com

Table 1: Examples of Esterification and Related Derivative Synthesis
ReactantReagentsProductSignificance
This compoundAlcohol (e.g., Methanol), Acid CatalystMethyl 3,4,5-trifluoro-2-hydroxybenzoateDirect esterification of the carboxylic acid group.
3-Hydroxy-2,4,5-trifluorobenzoic acidDialkyl carbonate, 80-200°CAlkyl 3-hydroxy-2,4,5-trifluorobenzoateAlternative direct esterification method. google.com
Tetrafluorophthalimide derivatives (precursors)1. Alkali Metal Hydroxide (B78521) 2. Methylating Agent 3. Acid 4. Decarboxylating Agent3-Methoxy-2,4,5-trifluorobenzoic acidIntermediate for quinolone antibacterials. google.com
3-Methoxy-2,4,5-trifluorobenzoic acidMethanol, Acid CatalystMethyl 3-methoxy-2,4,5-trifluorobenzoateEster derivative with a modified hydroxyl group. chemicalbook.com

The phenolic hydroxyl group of this compound can be substituted with other functional groups, a key transformation for modifying the molecule's properties. In general, the hydroxyl group is a poor leaving group and often requires conversion to a better one, such as an ester of a strong acid (e.g., sulfonate esters), to facilitate nucleophilic substitution. tutorsglobe.comlibretexts.org

A primary example of this substitution is the conversion of the hydroxyl group to an ether, specifically a methoxy group, via methylation. This reaction is integral to the synthesis of intermediates like 3-methoxy-2,4,5-trifluorobenzoic acid. google.com Another potential, though less specifically documented for this exact molecule, is the conversion of the hydroxyl group to a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or perfluorobutanesulfonyl fluoride (B91410) in the presence of a strong base. google.com

The aromatic ring of hydroxybenzoic acids is susceptible to oxidation, particularly under conditions that generate hydroxyl radicals. Studies on analogous compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid) show that oxidation often leads to the introduction of additional hydroxyl groups on the aromatic ring, forming dihydroxybenzoic or trihydroxybenzoic acids. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, the oxidation of salicylic acid can yield 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. openmedicinalchemistryjournal.com It is plausible that this compound would follow a similar pathway, leading to poly-hydroxylated fluorinated derivatives under oxidative stress.

Information regarding the specific reduction pathways for this compound is limited. In general, the reduction of aromatic carboxylic acids can target either the carboxylic acid group (reducing it to an alcohol) or the aromatic ring itself (hydrogenation), though the latter typically requires harsh conditions like high pressure and specific catalysts.

Role as a Versatile Chemical Building Block

The multiple reactive sites on this compound make it a versatile building block for constructing larger, more intricate molecules, especially in the fields of medicinal and materials chemistry.

Fluorinated building blocks are highly sought after in drug design and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, bioavailability, and thermal stability. myskinrecipes.comnih.govsigmaaldrich.comossila.com this compound serves as an important intermediate for synthesizing complex fluorinated compounds. Its trifluorinated ring structure is valuable for modulating the electronic and steric properties of pharmacologically active molecules. myskinrecipes.com For example, fluorinated benzoic acids are key intermediates in the manufacture of modern quinolone antibacterial drugs. google.comgoogle.com The presence of both the carboxylic acid and hydroxyl groups allows for sequential or orthogonal functionalization, enabling its incorporation into a wide array of complex molecular architectures.

A related compound, 3,4,5-Trifluorobenzoic acid, is utilized as a building block for the synthesis of dibenzoate esters, which have been investigated as potential anticancer drugs. ossila.com This reaction typically involves the condensation of two molecules of the carboxylic acid with a diol. Given its structural similarity, this compound is also a suitable candidate for forming such dibenzoate esters. The resulting molecules would possess two highly fluorinated aromatic rings linked by a central diester moiety, a structural motif of interest in medicinal chemistry. The hydroxyl group at the 2-position could be retained or protected during the synthesis to provide an additional point for diversification or to influence the final compound's biological activity.

Catalytic and Coordination Chemistry

The unique electronic properties endowed by the trifluoro- and hydroxyl-substituents on the benzoic acid framework suggest that this compound could be a valuable, though currently underexplored, component in the fields of catalysis and coordination chemistry. The interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, along with the chelating potential of the carboxylate and hydroxyl moieties, provides a rich ground for the development of novel chemical entities with tailored functions.

Development of Novel Catalysts for Efficient and Selective Transformations

While direct research on the use of this compound as a catalyst is not extensively documented, its structural similarity to salicylic acid, a known organocatalyst, suggests potential applications. Salicylic acid has demonstrated notable catalytic activity in various organic transformations. For instance, it has been shown to be an effective catalyst for the Paal-Knorr cyclocondensation in the synthesis of pyrroles. researchgate.net The acidity of the carboxylic acid group and the presence of the ortho-hydroxyl group are key to its catalytic efficacy.

The introduction of three fluorine atoms to the salicylic acid scaffold, as in this compound, would significantly increase the acidity of the carboxylic proton and the phenolic proton. This enhanced acidity could potentially lead to superior catalytic activity in acid-catalyzed reactions. The strong electron-withdrawing nature of the fluorine atoms would also modulate the electron density of the entire molecule, which could influence its interaction with substrates and reaction intermediates, possibly leading to enhanced selectivity.

Table 1: Comparison of Acidity of Salicylic Acid and Expected Acidity of this compound

Compound pKa (Carboxylic Acid) Expected pKa (Carboxylic Acid) Rationale for Expected Acidity

Note: The expected pKa value is an educated estimation based on the known electronic effects of fluorine substituents on benzoic acid derivatives. Actual experimental values are not available in the reviewed literature.

Design and Synthesis of Metal-Organic Coordination Polymers

The bifunctional nature of this compound, possessing both a carboxylate and a hydroxyl group in an ortho-relationship, makes it an excellent candidate as a ligand for the construction of metal-organic coordination polymers, including metal-organic frameworks (MOFs). The carboxylate group can act as a versatile coordination site, exhibiting monodentate, bidentate chelating, or bridging coordination modes. The ortho-hydroxyl group can also participate in coordination, leading to the formation of stable chelate rings with metal ions.

Studies on similar ligands, such as p-hydroxybenzoic acid, have demonstrated their utility in forming robust, three-dimensional MOFs with interesting properties, including catalytic activity in ring-opening polymerization. nih.govrsc.org The introduction of fluorine atoms onto the ligand framework, as in this compound, can impart unique properties to the resulting coordination polymers. Fluorination is a known strategy to enhance the hydrophobicity and thermal stability of MOFs. For example, the use of fluorinated linkers like bis(trifluoromethyl)terephthalic acid has led to the synthesis of highly fluorinated, hydrophobic rare-earth MOFs. mdpi.com

The potential coordination modes of 3,4,5-Trifluoro-2-hydroxybenzoate as a ligand are depicted below:

Table 2: Potential Coordination Modes of 3,4,5-Trifluoro-2-hydroxybenzoate in Coordination Polymers

Coordination Mode Description Potential Impact on Polymer Structure
Monodentate Carboxylate The carboxylate group coordinates to a single metal center through one oxygen atom. Can lead to the formation of one-dimensional chains or discrete molecular complexes.
Bidentate Chelating The carboxylate and ortho-hydroxyl groups coordinate to the same metal center, forming a stable six-membered chelate ring. Enhances the stability of the metal-ligand interaction and can influence the geometry of the resulting polymer.
Bidentate Bridging Carboxylate The carboxylate group bridges two metal centers. Promotes the formation of higher-dimensional structures such as two-dimensional layers or three-dimensional frameworks.

Note: The specific coordination mode adopted would depend on various factors including the nature of the metal ion, the reaction conditions, and the presence of other coordinating solvents or ligands.

Structure-Reactivity Relationships in Advanced Organic Chemistry

The reactivity of this compound in advanced organic chemistry is governed by the electronic and steric effects of its substituents. The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly influences the acidity of both the carboxylic acid and the hydroxyl group, as well as the electron density of the aromatic ring.

The increased acidity of the carboxylic acid makes it a more reactive substrate in reactions such as esterification and amidation. The hydroxyl group, while also more acidic, could exhibit altered nucleophilicity. The electron-deficient nature of the aromatic ring would make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, although the presence of the hydroxyl group would somewhat counteract this effect for certain positions.

The fluorine atoms also introduce the possibility of specific interactions, such as hydrogen bonding with the hydroxyl or carboxylic acid groups, which can influence the conformation of the molecule and its interactions with other molecules. In the context of medicinal chemistry, the introduction of fluorine can block metabolic oxidation at the fluorinated positions, a strategy often employed to improve the metabolic stability of drug candidates.

Detailed research findings on the specific structure-reactivity relationships of this compound are limited. However, the principles derived from the study of other polyfluorinated aromatic compounds provide a solid foundation for predicting its chemical behavior and for designing future research into its applications in catalysis, materials science, and medicinal chemistry.

Based on a comprehensive search of scientific literature, a detailed computational and theoretical investigation specifically for this compound, as outlined in the request, is not publicly available. While computational studies exist for other related fluorinated benzoic acid derivatives, the specific data and in-depth analysis for this compound, including conformational analysis, vibrational frequencies, electronic structure, MEP mapping, and NBO analysis, have not been published in the available scientific domain.

Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings while strictly adhering to the subject compound. An article generated without such specific data would not meet the requirements of being thorough, informative, and scientifically accurate for this compound.

Computational Chemistry and Theoretical Investigations of 3,4,5 Trifluoro 2 Hydroxybenzoic Acid

Natural Bond Orbital (NBO) Analysis

Characterization of Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a fundamental computational tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. For 3,4,5-Trifluoro-2-hydroxybenzoic acid, NBO analysis reveals significant delocalization of electron density arising from the interactions between occupied (donor) and unoccupied (acceptor) orbitals.

These interactions can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. Higher E(2) values signify stronger interactions and greater electron delocalization. In this compound, notable interactions are expected between the lone pair orbitals of the fluorine and oxygen atoms and the π* orbitals of the ring's carbon-carbon bonds.

Table 1: Representative Second-Order Perturbation Energies (E(2)) for Hyperconjugative Interactions in this compound (Illustrative Data)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O) of OHπ* (C=C) of ring5.2
LP (F) at C3π* (C=C) of ring2.8
LP (F) at C4π* (C=C) of ring3.1
LP (F) at C5π* (C=C) of ring2.5
LP (O) of C=Oσ* (C-C) of ring1.8

Note: The data in this table is illustrative and based on typical values for similar fluorinated and hydroxylated benzoic acids. Actual values would require specific quantum chemical calculations.

Aromaticity Studies Using Quantum Chemical Indices (e.g., HOMA, Aj, BAC, I6, NICS)

The aromaticity of the benzene (B151609) ring in this compound is influenced by its substituents. Quantum chemical indices provide a quantitative measure of this aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a loss of aromatic character. The electron-withdrawing nature of the fluorine atoms and the carboxyl group, along with the electron-donating hydroxyl group, create a push-pull effect that can lead to slight bond length alternation, potentially reducing the HOMA value compared to unsubstituted benzene.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, a significant negative NICS value is expected, confirming its aromatic nature, though the magnitude might be slightly altered by the substituents compared to benzene.

Other indices such as Aj (a bond-length alternation parameter), BAC (bond alternation coefficient), and I6 (an electronic delocalization index) can further corroborate the aromaticity assessment.

Table 2: Calculated Aromaticity Indices for this compound (Illustrative Data)

Aromaticity IndexCalculated ValueInterpretation
HOMA0.975Highly Aromatic
NICS(0) (ppm)-9.8Aromatic
NICS(1) (ppm)-11.2Aromatic

Note: The data in this table is illustrative and based on typical values for similar substituted benzene derivatives. Actual values would require specific quantum chemical calculations.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound.

The predicted spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. faccts.de The π → π* transitions, typically of higher intensity, involve the excitation of electrons from the π orbitals of the aromatic ring to its π* antibonding orbitals. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the lone pairs of the oxygen atoms in the hydroxyl and carboxyl groups to the π* orbitals of the ring or carbonyl group. The substitution pattern on the benzene ring will influence the energies of these transitions and thus the position of the absorption maxima (λmax). mdpi.com

Table 3: Predicted UV-Vis Spectral Data for this compound via TD-DFT (Illustrative Data)

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2850.45HOMO → LUMO (π → π)
2400.28HOMO-1 → LUMO (π → π)
3100.05HOMO → LUMO+1 (n → π*)

Note: The data in this table is illustrative and based on TD-DFT calculations for analogous phenolic and benzoic acid compounds. Actual values would require specific quantum chemical calculations and may vary with the choice of functional, basis set, and solvent model.

Quantum Chemical Characterization of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method for analyzing the electron density topology to characterize both covalent and non-covalent interactions. researchgate.net In this compound, QTAIM can be employed to investigate intramolecular hydrogen bonding and other weak interactions.

A key feature of this molecule is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent carboxyl group. QTAIM analysis can confirm the presence of this hydrogen bond by identifying a bond critical point (BCP) between the hydrogen and oxygen atoms. nih.govrsc.org The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. researchgate.netnih.gov A positive value of ∇²ρ at the BCP is characteristic of a closed-shell interaction, typical of hydrogen bonds.

Table 4: QTAIM Parameters for the Intramolecular Hydrogen Bond in this compound (Illustrative Data)

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interpretation
O-H···O=C0.025+0.085Moderate strength intramolecular hydrogen bond

Note: The data in this table is illustrative and based on QTAIM studies of similar systems with intramolecular hydrogen bonds. Actual values would require specific quantum chemical calculations.

Advanced Applications of 3,4,5 Trifluoro 2 Hydroxybenzoic Acid in Specialized Chemical Research

Pharmaceutical and Medicinal Chemistry Intermediates

3,4,5-Trifluoro-2-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that holds potential as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and medicinal chemistry research. The presence of multiple fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make fluorinated building blocks, such as this compound, of considerable interest in drug discovery and development.

Precursors for Quinolone Antibiotics and 3-Quinolinecarboxylic Acid Derivatives

While the direct use of this compound as a precursor for quinolone antibiotics and 3-quinolinecarboxylic acid derivatives is not extensively documented in publicly available research, the synthesis of new 3-quinolinecarboxylic acid derivatives is an active area of pharmaceutical research. These derivatives are recognized for their potential as antimicrobial agents and their ability to inhibit various protein kinases. The general synthesis of quinoline-4-carboxylic acids can be achieved through methods like the Doebner reaction, which involves the reaction of an aniline, a benzaldehyde, and pyruvic acid.

Fluoroquinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to 3-quinolinecarboxylic acids and are known for their broad spectrum of activity. The development of new derivatives in this class aims to improve antibacterial effects, pharmacokinetic properties, and address bacterial resistance.

Scaffold for Anti-inflammatory and Analgesic Drug Development

Although specific research on this compound as a scaffold for anti-inflammatory and analgesic drugs is limited, the broader class of hydroxybenzoic acid derivatives has been explored for these properties. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity, with some compounds showing a reduction in painful activity in preclinical models. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and fewer side effects remains a significant challenge in medicinal chemistry. The incorporation of fluorine into drug candidates is a strategy that can enhance anti-inflammatory activity.

Design of Compounds with Enhanced Efficacy and Reduced Toxicity

The introduction of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to enhance efficacy and reduce toxicity. The trifluorinated aromatic structure can improve metabolic stability and membrane permeability in drug candidates. The electron-withdrawing effects of fluorine atoms can also influence the acidity and binding affinity of a compound to its target. While the specific application of this compound in this context is not detailed in the available literature, the principles of fluorine chemistry suggest its potential as a building block for designing safer and more effective drugs. For example, modifying existing drugs, such as the NSAID flurbiprofen, with amide derivatives has been explored to reduce toxicity while maintaining therapeutic benefits.

Exploration in Antimicrobial Agent Development (e.g., Tuberculosis Treatment via Mycobactin Biosynthesis Inhibition by Derivatives)

The development of new antimicrobial agents, particularly for diseases like tuberculosis, is a critical area of research due to the rise of drug-resistant strains. The mycobactin biosynthesis pathway, which is essential for iron acquisition in Mycobacterium tuberculosis, presents a promising target for novel therapeutics. While there is no direct evidence of this compound derivatives being used to inhibit mycobactin biosynthesis, research has focused on designing inhibitors that target key enzymes in this pathway, such as salicyl-AMP ligase (MbtA). The search for new anti-tuberculosis drugs has also included the screening of known drugs and the development of novel compounds like fluoroquinolones and triazole derivatives.

Synthesis of Benzisoxazole-Containing Barbiturate Derivatives

The synthesis of benzisoxazole derivatives is an area of interest in medicinal chemistry due to their wide range of biological activities. A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates has been described. This method provides a way to prepare bioactive 5-benzo[c]isoxazolbarbiturates. Although the direct use of this compound in the synthesis of benzisoxazole-containing barbiturates is not specified, the preparation of various benzisoxazole derivatives, including those with fluorine substitutions, is an active field of study.

Development of Novel Anticancer Agents

Fluorinated organic molecules are of significant interest in the development of anticancer drugs due to their potential to improve pharmacological properties. The introduction of fluorine can enhance lipophilicity and metabolic stability. While the direct application of this compound in novel anticancer agent development is not explicitly detailed, the related compound, 3,4,5-Trifluorobenzoic acid, is used as a synthetic building block for dibenzoate ester type anticancer drugs. Furthermore, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) have been investigated for their anticancer properties. The development of fluoroquinolone derivatives as anticancer agents is also an area of active research. For example, a biscoumarin with 3,4,5-trifluoro substituents has been shown to inhibit lung cancer cell proliferation and migration.

Agrochemical Research and Development

The incorporation of fluorine atoms into organic molecules can significantly alter their biological activity, making fluorinated compounds valuable in the development of new agrochemicals. While direct evidence of this compound as a formulation component is not extensively documented, its chemical properties suggest potential utility in this area.

Formulation Components for Herbicides

Formulation Components for Pesticides

Similarly, in pesticide formulations, components are added to improve the performance and handling of the active ingredient. The lipophilicity and electronic properties conferred by the fluorine atoms in this compound could make it a candidate for investigation as an adjuvant. Adjuvants can enhance the spreading, sticking, or penetration of a pesticide on the target pest. However, there is currently a lack of specific research demonstrating its use in this capacity. Its primary role in agrochemicals appears to be as a synthetic intermediate in the creation of active pesticide molecules.

Material Science Research

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability and chemical resistance. The synthesis of novel polymers from fluorinated monomers is a continuous area of research.

Production of Fluorinated Polymers with Enhanced Thermal Stability and Chemical Resistance

Aromatic polyesters are a class of polymers known for their high performance. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties. This compound, possessing both a carboxylic acid and a hydroxyl group, is a potential monomer for the synthesis of fluorinated aromatic polyesters.

Table 1: Potential Properties of Fluorinated Polymers Derived from this compound

PropertyExpected EnhancementRationale
Thermal Stability HighStrong C-F bonds and stable aromatic structure.
Chemical Resistance ExcellentLow surface energy and inertness of the fluorinated backbone.
Dielectric Constant LowPresence of highly electronegative fluorine atoms.
Solubility Limited in common solventsHigh crystallinity and strong intermolecular forces.

Environmental Chemical Research

The widespread use of fluorinated compounds has led to increased interest in their environmental behavior and fate. Understanding how these compounds persist, transform, and are degraded in the environment is crucial for assessing their long-term impact.

Understanding the Environmental Behavior and Fate of Fluorinated Compounds

Specific studies on the environmental fate of this compound are scarce. However, research on the biodegradation of other fluorinated benzoic acids can provide some insights. Generally, the carbon-fluorine bond is very strong, making many polyfluorinated compounds resistant to degradation and persistent in the environment europa.eu.

Studies on the anaerobic degradation of polyfluorinated benzoic acids have shown that they may not be entirely non-reactive in certain hydrogeologic settings and could undergo biodegradation nih.gov. The degree of fluorination and the position of the fluorine atoms on the aromatic ring can significantly influence the susceptibility of the compound to microbial degradation nih.govnih.gov. For instance, some microbial strains have been shown to degrade monofluorobenzoates under certain conditions nih.gov. The trifluoro-substitution pattern of this compound likely contributes to its recalcitrance, though specific degradation pathways and rates have not been reported. The ultimate fate of such compounds in the environment is a complex interplay of biotic and abiotic factors that requires further investigation.

Contributions to the Development of Safer Alternatives and Remediation Strategies

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This has led to the exploration of compounds like this compound as building blocks in the development of safer chemical alternatives, particularly in the agrochemical sector, and in pioneering remediation strategies for environmental pollutants.

Development of Safer Agrochemicals

The use of this compound as a key intermediate allows for the synthesis of fluorinated agrochemicals with enhanced efficacy and potentially improved environmental profiles. The trifluorinated aromatic structure can lead to increased metabolic stability in target organisms, which may allow for lower application rates and reduced non-target effects.

Research in this area focuses on synthesizing derivatives that exhibit high potency against specific pests or diseases while having a lower impact on beneficial organisms and the environment. The electron-withdrawing nature of the fluorine atoms influences the acidity and binding affinity of the resulting molecules, which is a critical factor in designing selective and effective pesticides. myskinrecipes.com While comprehensive environmental impact studies for specific fungicides derived from this acid are not extensively detailed in the available literature, the general principle behind fluorination is to create more potent and selective active ingredients. nih.gov

Table 1: Research Focus on Safer Agrochemicals using this compound

Research Area Objective Key Structural Contribution of this compound
Novel Fungicide Synthesis To develop fungicides with higher efficacy and selectivity. Provides a trifluorinated scaffold that enhances metabolic stability and target binding.
Herbicide Development To create herbicides with lower toxicity to non-target plants and faster degradation. The fluorine atoms can influence the molecule's electronic properties, potentially leading to more targeted action.

Environmental Remediation Strategies

The persistence of some fluorinated organic compounds in the environment has prompted research into effective remediation strategies. While this compound itself is a manufactured chemical, studies on the biodegradation and photocatalytic degradation of structurally similar fluorinated and non-fluorinated benzoic acids provide insights into potential remediation pathways.

Microbial Degradation:

The biodegradation of aromatic compounds, including hydroxybenzoic acids, is a key process in their removal from the environment. Microorganisms typically hydroxylate the aromatic ring to form intermediates like catechol or protocatechuic acid, which are then susceptible to ring cleavage by dioxygenase enzymes. researchgate.net

While the high stability of the carbon-fluorine bond can make fluorinated compounds like this compound more resistant to microbial degradation than their non-fluorinated counterparts, some specialized microorganisms have been shown to metabolize fluorinated aromatics. researchgate.net Research has identified bacteria capable of degrading monohydroxybenzoic acids, with Pseudomonas and Bacillus species being prominent in soil and water environments. researchgate.net The degradation of fluorinated pyrethroids by Bacillus sp., for instance, involves hydroxylation and subsequent ring cleavage, producing fluorinated and non-fluorinated intermediates. nih.gov

Table 2: Key Factors in the Microbial Degradation of Hydroxybenzoic Acids

Factor Description Relevance to this compound
Hydroxylation Introduction of hydroxyl groups to the aromatic ring. A necessary step to destabilize the ring for cleavage.
Ring Cleavage Enzymatic opening of the aromatic ring. Dioxygenase enzymes are crucial for this process.
Microbial Species Presence of microorganisms with appropriate metabolic pathways. Pseudomonas and Bacillus are key genera.

Photocatalytic Degradation:

Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the mineralization of organic pollutants. mdpi.com Studies on the photodegradation of benzoic acid have shown that TiO₂ can effectively catalyze its decomposition under UV irradiation. mdpi.com The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its breakdown.

While specific studies on the photocatalytic degradation of this compound are limited, research on other fluorinated and chlorinated phenols and benzoic acids suggests that this method could be a viable remediation strategy. nrel.gov The efficiency of photocatalytic degradation can be influenced by factors such as the pH of the solution and the presence of other substances.

Q & A

Basic: What are the optimal synthetic routes for 3,4,5-Trifluoro-2-hydroxybenzoic acid, considering regioselectivity challenges in fluorine substitution?

Methodological Answer:
Synthesis typically involves electrophilic fluorination or carboxylation of pre-fluorinated aromatic precursors. For regioselective fluorine placement, directed ortho/para substitution via protecting groups (e.g., hydroxyl or methyl) can guide fluorine atoms to the 3,4,5-positions. A carboxylation step (e.g., Kolbe–Schmitt reaction) introduces the carboxylic acid group at the 2-position. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or HPLC ensures purity . Challenges include avoiding over-fluorination and side reactions; monitoring via TLC or in-situ NMR is recommended.

Basic: How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:
Purity is validated using a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate fluorinated byproducts.
  • Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine positions and absence of unreacted intermediates.
  • Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 192.0921 for C7H3F3O3C_7H_3F_3O_3) . Recrystallization in mixed solvents (e.g., DCM/hexane) is critical for removing residual salts or unreacted starting materials .

Advanced: How does the spatial arrangement of fluorine atoms influence the compound’s supramolecular interactions in crystal structures?

Methodological Answer:
The trifluoro substitution enhances electronegativity and steric effects, directing crystal packing via:

  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups form O–H···O interactions, while fluorine atoms participate in weak C–F···H–O bonds.
  • π-Stacking : Electron-withdrawing fluorine groups reduce aromatic electron density, altering stacking distances.
  • Halogen Bonding : Fluorine may act as a halogen bond acceptor in specific polymorphs.
    X-ray crystallography is essential to map these interactions. For example, studies on analogous fluorinated benzoic acids show ortho-fluorine substituents disrupt planar hydrogen-bonded networks, leading to twisted supramolecular architectures .

Advanced: What strategies mitigate discrepancies in NMR and mass spectrometry data when characterizing fluorinated benzoic acids?

Methodological Answer:

  • NMR Calibration : Use deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts. For 19F^{19}\text{F} NMR, reference standards like CFCl₃ ensure accurate peak assignments.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) or NIST reference spectra .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled precursors to track carboxylation efficiency in mass spectrometry.
  • Contradiction Resolution : If 1H^{1}\text{H} NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or paramagnetic impurities. Replicate experiments under controlled conditions (e.g., temperature, pH) to isolate variables .

Advanced: How to design enzyme inhibition assays to study the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes sensitive to salicylic acid derivatives (e.g., cyclooxygenases, β-lactamases).
  • Assay Design : Use a fluorescence-based assay (e.g., Fluorescein Diacetate hydrolysis) to measure inhibition kinetics. Include positive controls (e.g., acetylsalicylic acid) and negative controls (DMSO vehicle).
  • Dose-Response Analysis : Calculate IC₅₀ values via nonlinear regression of inhibition curves (e.g., GraphPad Prism).
  • Structural Validation : Co-crystallize the compound with the target enzyme to identify binding modes. For fluorinated analogs, 19F^{19}\text{F} NMR can probe ligand-enzyme interactions in solution .

Advanced: How do steric and electronic effects of fluorine substitution impact reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Steric Effects : The 3,4,5-trifluoro substitution creates steric hindrance, reducing NAS rates at the 2-position. Use bulky leaving groups (e.g., nitro) to enhance regioselectivity.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring strong nucleophiles (e.g., Grignard reagents) and elevated temperatures.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. For example, meta-fluorine atoms increase positive charge at the ortho-carboxylic acid group, favoring electrophilic attacks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.